molecular formula C12H11BrF3NO3 B8158467 (4-Bromo-3-(trifluoromethoxy)phenyl)(morpholino)methanone

(4-Bromo-3-(trifluoromethoxy)phenyl)(morpholino)methanone

Cat. No.: B8158467
M. Wt: 354.12 g/mol
InChI Key: GGSPBNZQFGPPAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromo-3-(trifluoromethoxy)phenyl)(morpholino)methanone (CAS: 1073494-25-3) is an aromatic ketone featuring a morpholine moiety attached to a substituted phenyl ring. Its molecular formula is C₁₂H₁₁BrF₃NO₂, with a molecular weight of 338.1 g/mol . The compound is characterized by a bromine atom at the para position and a trifluoromethoxy (-OCF₃) group at the meta position on the phenyl ring. These substituents confer unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, materials science, and organic synthesis.

Properties

IUPAC Name

[4-bromo-3-(trifluoromethoxy)phenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrF3NO3/c13-9-2-1-8(7-10(9)20-12(14,15)16)11(18)17-3-5-19-6-4-17/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSPBNZQFGPPAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=C(C=C2)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-(trifluoromethoxy)phenyl)(morpholino)methanone typically involves multiple steps, starting with the preparation of 4-bromo-3-(trifluoromethoxy)benzene. This intermediate can be synthesized through a halogenation reaction where bromine is introduced to 3-(trifluoromethoxy)benzene.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-(trifluoromethoxy)phenyl)(morpholino)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

(4-Bromo-3-(trifluoromethoxy)phenyl)(morpholino)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromo-3-(trifluoromethoxy)phenyl)(morpholino)methanone involves its interaction with specific molecular targets. The bromine and trifluoromethoxy groups can participate in various binding interactions, while the morpholino group can enhance solubility and bioavailability. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

(5-Bromo-2-(trifluoromethoxy)phenyl)(morpholino)methanone
  • Molecular Formula: C₁₂H₁₁BrF₃NO₃
  • Molecular Weight : 354.13 g/mol
  • Key Differences: The bromine and trifluoromethoxy groups are positioned at the 5- and 2-positions, respectively, altering the electronic distribution.
(4-Bromo-3-(trifluoromethyl)phenyl)(morpholino)methanone
  • Molecular Formula: C₁₂H₁₁BrF₃NO₂
  • Molecular Weight : 338.1 g/mol
  • Key Differences : Replaces the trifluoromethoxy (-OCF₃) group with a trifluoromethyl (-CF₃) group. The -CF₃ group is more electron-withdrawing than -OCF₃, which could enhance electrophilic character but reduce solubility due to decreased polarity.

Halogen and Heterocyclic Modifications

(4-Bromo-3-chloro-2-fluorophenyl)(thiomorpholino)methanone
  • Molecular Formula: C₁₁H₉BrClFNO₃S
  • Molecular Weight: Not explicitly listed, but estimated ~395 g/mol
  • Key Differences : Incorporates thiomorpholine (sulfur replacing oxygen in the morpholine ring) and additional halogens (Cl, F). The sulfur atom increases lipophilicity and may alter hydrogen-bonding capacity, impacting biological activity or material properties.
(3-Bromo-6-chloro-2-fluorophenyl)(morpholino)methanone
  • Molecular Formula: C₁₁H₉BrClFNO₂
  • Molecular Weight : ~345 g/mol
  • Key Differences : Features multiple halogen substitutions (Br, Cl, F), which could enhance steric hindrance and reduce reactivity in nucleophilic aromatic substitution compared to the target compound.

Substituent Functional Group Variations

(4-Bromo-3-methylphenyl)(morpholino)methanone
  • Molecular Formula: C₁₂H₁₄BrNO₂
  • Molecular Weight : ~296 g/mol
  • Key Differences: Replaces -OCF₃ with a methyl (-CH₃) group.
Morpholino(3-(trifluoromethyl)phenyl)methanone
  • Molecular Formula: C₁₂H₁₂F₃NO₂
  • Molecular Weight : 259.22 g/mol
  • Key Differences : Lacks bromine and trifluoromethoxy groups, resulting in lower molecular weight and reduced steric bulk. The absence of bromine limits utility in Suzuki-Miyaura coupling reactions.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₂H₁₁BrF₃NO₂ 338.1 4-Br, 3-OCF₃ High polarity, strong EWG effects
(5-Bromo-2-(trifluoromethoxy)phenyl) analog C₁₂H₁₁BrF₃NO₃ 354.13 5-Br, 2-OCF₃ Altered electronic distribution
(4-Bromo-3-CF₃ phenyl) analog C₁₂H₁₁BrF₃NO₂ 338.1 4-Br, 3-CF₃ Enhanced electrophilicity
Thiomorpholine derivative C₁₁H₉BrClFNO₃S ~395 4-Br, 3-Cl, 2-F, thiomorpholine Increased lipophilicity
(4-Bromo-3-methylphenyl) analog C₁₂H₁₄BrNO₂ ~296 4-Br, 3-CH₃ Reduced oxidative stability

Biological Activity

(4-Bromo-3-(trifluoromethoxy)phenyl)(morpholino)methanone is a compound of interest due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a brominated phenyl ring with a trifluoromethoxy substituent and a morpholino group. The presence of the trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, which are critical for biological activity.

Research indicates that compounds with similar structures can interact with various biological targets, including:

  • MITF Pathway : The compound may inhibit the MITF (Microphthalmia-associated transcription factor) pathway, which is crucial in melanocyte biology and melanoma progression. Inhibition of MITF can lead to reduced cell proliferation and increased apoptosis in melanoma cells .
  • Enzyme Inhibition : The trifluoromethoxy group is known to enhance interactions with enzyme targets through hydrogen bonding and pi-stacking interactions. This can lead to inhibition of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenases (LOX), which are involved in inflammatory processes .

Biological Activity Assays

The biological activity of this compound has been evaluated through various assays:

Assay Type Target IC50 Values Notes
Cell ViabilitySK-MEL-5 Melanoma CellsIC50 = 7.14 pMSignificant reduction in cell viability observed .
Enzyme ActivityCOX-2IC50 = 19.2 μMModerate inhibition noted in kinetic studies .
Enzyme ActivityLOX-15IC50 = 13.2 μMSimilar inhibition profile as COX-2 .
CytotoxicityMCF-7 Breast Cancer CellsIC50 = 10.4 μMIndicated potential for anti-cancer activity .

Case Studies

  • Melanoma Treatment : In a study focusing on melanoma, compounds structurally related to this compound were shown to significantly inhibit the growth of melanoma cells by targeting the MITF pathway. This pathway is critical for the survival and proliferation of melanocytes, suggesting that similar compounds could be effective in treating melanoma .
  • Anti-inflammatory Properties : Another study demonstrated that derivatives with trifluoromethoxy groups exhibited anti-inflammatory properties by inhibiting COX-2 and LOX enzymes. These findings suggest that this compound may have therapeutic potential in inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.